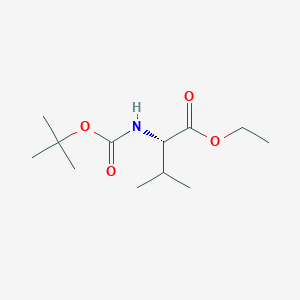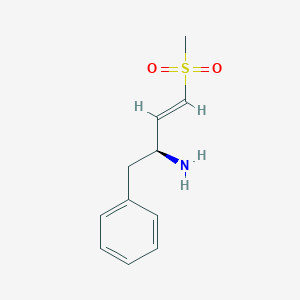
1-Butyl-5-cyclopropyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-5-cyclopropyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C11H16N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its unique structural features, which include a butyl group at the first position, a cyclopropyl group at the fifth position, and an aldehyde group at the fourth position of the pyrazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-5-cyclopropyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of pyrazole with formaldehyde under high-temperature conditions (150-200°C) to form 1H-pyrazole-4-carboxaldehyde . This intermediate can then be further modified to introduce the butyl and cyclopropyl groups at the desired positions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using the same principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-5-cyclopropyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: 1-Butyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-Butyl-5-cyclopropyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1-Butyl-5-cyclopropyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Butyl-5-cyclopropyl-1H-pyrazole-4-carbaldehyde is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The aldehyde group may play a crucial role in these interactions by forming covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-4-carboxaldehyde: Lacks the butyl and cyclopropyl groups, making it less hydrophobic and potentially less biologically active.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Contains a chloro and phenyl group, which may confer different chemical and biological properties.
Uniqueness
1-Butyl-5-cyclopropyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both butyl and cyclopropyl groups may enhance its lipophilicity and ability to penetrate biological membranes, potentially increasing its efficacy in biological applications .
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-butyl-5-cyclopropylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H16N2O/c1-2-3-6-13-11(9-4-5-9)10(8-14)7-12-13/h7-9H,2-6H2,1H3 |
InChI Key |
OKWMDICSVSSUCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C=N1)C=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


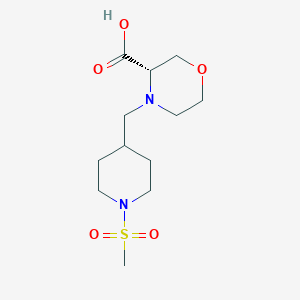

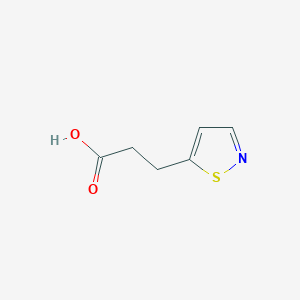

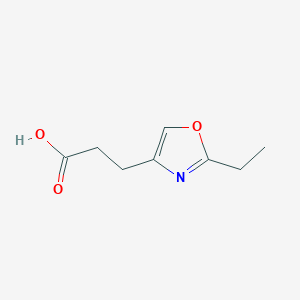
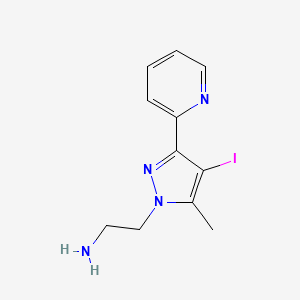

![2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13348527.png)
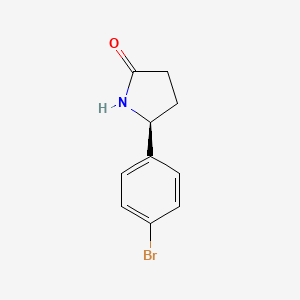
![6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine](/img/structure/B13348539.png)
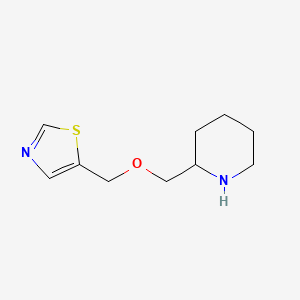
![tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate](/img/structure/B13348579.png)
